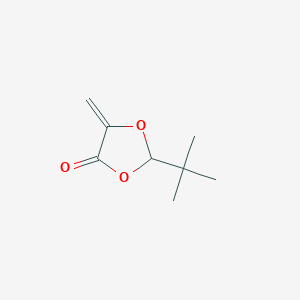

2-tert-Butyl-5-methylene-1,3-dioxolane-4-one

Description

Properties

IUPAC Name |

2-tert-butyl-5-methylidene-1,3-dioxolan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-6(9)11-7(10-5)8(2,3)4/h7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNGKBUHQKTUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1OC(=C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method involves the use of pivalaldehyde and tert-butanol in the presence of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) or toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture .

Chemical Reactions Analysis

2-tert-Butyl-5-methylene-1,3-dioxolane-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through the dehydrohalogenation of 5-halogeno-5-methyl-1,3-dioxolan-4-ones . It exhibits high reactivity, making it useful as a dienophile in Diels-Alder reactions and as an acceptor in Michael reactions .

Pharmaceutical Applications

1,3-Dioxolanes, including derivatives of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one, have shown significant biological activities . They exhibit antibacterial activity against S. aureus, S. epidermidis, P. aeruginosa, and E. faecalis, as well as antifungal activity against C. albicans . Enantiomerically pure forms of these compounds are of particular interest in the pharmaceutical industry due to the importance of absolute configuration in biological activity .

Synthesis of Chiral Compounds

This compound is used in the synthesis of chiral compounds . The introduction of a chiral center at the 2-position allows for the creation of enantiomerically pure compounds with specific biological activities .

Diels-Alder Cycloaddition

The Diels-Alder cycloaddition chemistry of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been explored . This reaction is significant in creating complex molecular structures with specific stereochemical properties .

Michael Addition

This compound undergoes Michael addition with butenolide, yielding adducts that can be further processed . This reaction demonstrates the compound's utility in forming new chemical bonds and creating diverse molecular architectures .

Production Method

5-methylene-1,3-dioxolan-4-ones can be produced efficiently and at low cost through the reaction of 5-halogeno-5-methyl-1,3-dioxolan-4-ones with a dehydrohalogenating agent . For example, 2-tert-butyl-5-methylene-1,3-dioxolan-4-one was produced with a 100% conversion rate and a 93% yield when 2.37 g of 3-dioxolan-4-one was dissolved in 50 ml of cyclohexane, 0.50 n-decane was added, and 3.89 g of trioctylamine was added, and the mixture was heated under reflux for 2 hours .

Solubility

2-tert-Butyl-5-methyl-1,3-dioxolan-4-one exhibits good to excellent solubility in common organic solvents .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 1,3-Dioxolane Derivatives | Effective against S. aureus, S. epidermidis, P. aeruginosa, E. faecalis | Effective against C. albicans (except compound 1 ) |

Case Studies

- Synthesis of Novel 1,3-Dioxolanes : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal activity . The synthesized compounds, excluding one, showed significant antifungal activity against C. albicans .

- Diels-Alder Cycloaddition : The Diels-Alder cycloaddition of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one was examined, demonstrating its utility in creating complex molecular structures .

- Michael Addition with Butenolide : The Michael addition of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one with butenolide yielded a single stereoisomer, which was further pyrolyzed to produce (4S)-4-benzoyltetrahydrofuran-2-one .

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one involves its reactivity with nucleophiles and electrophiles. The presence of the methylene group allows for radical reactions, while the dioxolane ring provides stability against nucleophilic attack . The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one and related 1,3-dioxolane-4-one derivatives:

Reactivity and Stereochemical Influence

- Steric Effects : The tert-butyl group in this compound provides significant steric shielding, directing regioselectivity in reactions. In contrast, the dimethyl analog (5-methylene-2,2-dimethyl-1,3-dioxolane-4-one) exhibits faster reaction rates due to reduced steric hindrance .

- Electronic Effects: The methylene group at the 5-position enhances electron density at the carbonyl carbon, facilitating nucleophilic attacks. This effect is less pronounced in phenyl-substituted analogs, where electron withdrawal by the aromatic ring diminishes reactivity .

Spectroscopic Differentiation

NMR studies reveal distinct shifts for methylene protons in 1,3-dioxolane-4-ones. For this compound, the methylene protons resonate at δ 5.2–5.5 ppm (¹H NMR), whereas the dimethyl analog shows upfield shifts (δ 4.8–5.0 ppm) due to reduced electron-withdrawing effects .

Biological Activity

2-tert-Butyl-5-methylene-1,3-dioxolane-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of dioxolanes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

The molecular structure of this compound includes a dioxolane ring that contributes to its reactivity and interaction with biological targets. The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₃H₁₈O₃

- CAS Number : 130930-48-2

The primary mechanism of action for this compound involves its role as an agonist for sphingosine 1-phosphate (S1P) receptors. These receptors are crucial in regulating various cellular processes such as cell proliferation, survival, and migration. The interaction with S1P receptors suggests potential therapeutic applications in conditions like multiple sclerosis and cancer.

Table 1: Comparison of Sphingosine 1-Phosphate Receptor Agonists

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Agonist for S1P receptors | Investigational for multiple sclerosis |

| Fingolimod | S1P receptor modulator | Multiple sclerosis |

| Siponimod | Selective S1P receptor modulator | Relapsing forms of multiple sclerosis |

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities:

- Antiproliferative Effects : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Properties : It has been shown to reduce inflammation in animal models, suggesting potential use in inflammatory diseases.

- Neuroprotective Effects : Preliminary findings suggest neuroprotective properties against oxidative stress-induced damage.

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer effects of various dioxolane derivatives, including this compound. The results indicated that this compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection

Research conducted at St Andrews University investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that treatment with this compound significantly reduced neuronal cell death caused by oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can also be modified to enhance its biological activity or selectivity towards specific receptors.

Table 2: Synthetic Routes and Yields

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Diels-Alder cycloaddition | 60% | Under inert atmosphere |

| Base-induced dimerization | 72% | THF at low temperatures |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.